
2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule. It contains a carbazole and isoindoline moiety, both of which are heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The carbazole moiety contains a five-membered ring fused with two six-membered rings, one of which includes a nitrogen atom . The isoindoline moiety is a bicyclic compound consisting of a benzene ring fused with a five-membered ring containing a nitrogen atom .Aplicaciones Científicas De Investigación
Antiviral Activity: Molecular docking studies have suggested that this compound could inhibit viral enzymes or interfere with viral replication pathways . Further research is needed to validate these findings.
Synthetic Intermediates
This compound can act as an intermediate in the synthesis of other valuable molecules:
- Aspidospermidine Alkaloids : Aspidospermidine alkaloids, known for their biological activities, can be synthesized using this compound as a building block .
Urea Solvent
In the synthesis of 1-aryl-3,4,5-substituted pyrazoles, this compound has been used as a urea solvent . Pyrazoles are versatile heterocyclic compounds with applications in medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
The compound 2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione, also known as 2-(3-Chloro-6,7,8,9-tetrahydro-5H-carbazol-1-ylmethyl)-isoindole-1,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-[(3-chloro-6,7,8,9-tetrahydro-5H-carbazol-1-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-13-9-12(19-17(10-13)14-5-3-4-8-18(14)23-19)11-24-20(25)15-6-1-2-7-16(15)21(24)26/h1-2,6-7,9-10,23H,3-5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMAPSKDEGTBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=CC(=C3N2)CN4C(=O)C5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

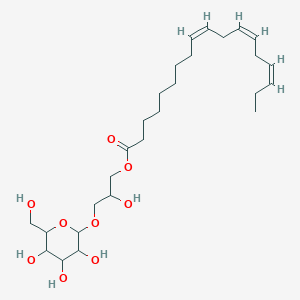
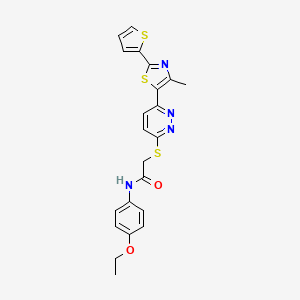
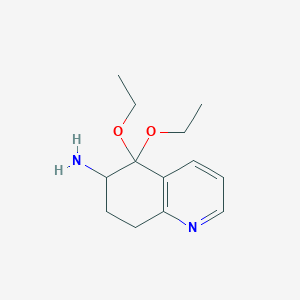
![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)
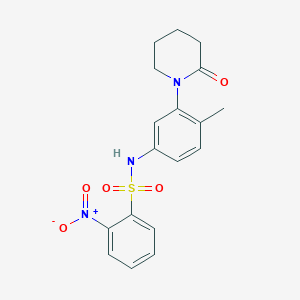

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)
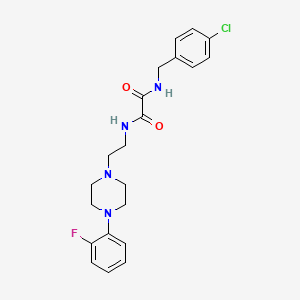
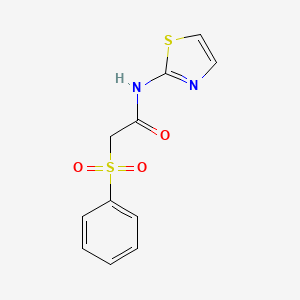
methanone](/img/structure/B2587864.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)
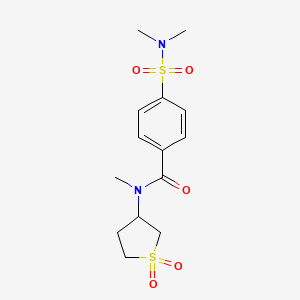
![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)